molecular formula C13H15NO4 B13230826 5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13230826
M. Wt: 249.26 g/mol
InChI Key: DKNHGVNJCYLLQC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with methoxymethyl chloride in the presence of a base, followed by carboxylation using carbon dioxide under high pressure and temperature . The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-1H-indole-3-carboxylic acid
  • 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-yl acetic acid
  • Pyrrolone and pyrrolidinone derivatives

Uniqueness

5-Methoxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

5-methoxy-2-(methoxymethyl)-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-14-10-5-4-8(18-3)6-9(10)12(13(15)16)11(14)7-17-2/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

DKNHGVNJCYLLQC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1COC)C(=O)O

Origin of Product

United States

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